1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkyl groups, nucleophiles, solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and dimethyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the N-methyl group, resulting in different chemical properties and reactivity.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-amine: Lacks the 1,5-dimethyl groups, affecting its binding affinity and biological activity.
3-(trifluoromethyl)-1H-pyrazole-4-amine: Lacks both the 1,5-dimethyl and N-methyl groups, leading to distinct chemical and biological properties.
Uniqueness
1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to the presence of both trifluoromethyl and dimethyl groups, which enhance its chemical stability, binding affinity, and potential biological activity .
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H14F3N5/c1-7-4-9(16-19(7)3)15-5-8-6-18(2)17-10(8)11(12,13)14/h4,6H,5H2,1-3H3,(H,15,16) |
InChI Key |
XNEYKCMPWQTPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CN(N=C2C(F)(F)F)C |
Origin of Product |
United States |
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